molecular formula C17H22N8O2 B1663310 RPH-2823 CAS No. 96558-24-6

RPH-2823

Cat. No.: B1663310
CAS No.: 96558-24-6
M. Wt: 370.4 g/mol
InChI Key: DREYSFUKNSYCCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RPH-2823 involves the preparation of dimethylaminohydroxypropoxytriamterene. The synthetic route typically includes the reaction of triamterene with dimethylaminohydroxypropoxy groups under controlled conditions . The reaction conditions involve maintaining specific temperatures and pH levels to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The compound is typically stored at low temperatures to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

RPH-2823 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

RPH-2823 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study sodium transport mechanisms and ion channel interactions.

    Biology: Investigated for its effects on cellular ion transport and membrane potential.

    Medicine: Explored for its potential therapeutic applications in treating conditions related to sodium and potassium imbalances.

    Industry: Utilized in the development of diuretic drugs and related pharmaceutical products.

Mechanism of Action

RPH-2823 exerts its effects by interacting with sodium channels or regulatory sites within the apical membrane. This interaction influences transepithelial sodium transport, leading to a decrease in short-circuit current and an increase in transepithelial resistance . The compound’s mechanism of action involves modulating the activity of sodium channels, which plays a crucial role in maintaining electrolyte balance and fluid homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Triamterene: A diuretic that also affects sodium transport but has different potency and side effect profiles.

    Amiloride: Another sodium channel blocker with similar effects but distinct chemical structure and pharmacokinetics.

    Furosemide: A loop diuretic that influences sodium and chloride transport but through different mechanisms.

Uniqueness of RPH-2823

This compound is unique due to its specific interaction with sodium channels and its ability to preserve potassium while inducing natriuresis and diuresis. This makes it particularly valuable in research and potential therapeutic applications where potassium preservation is crucial .

Properties

IUPAC Name

1-(dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O2/c1-25(2)7-10(26)8-27-11-5-3-9(4-6-11)12-14(18)22-16-13(21-12)15(19)23-17(20)24-16/h3-6,10,26H,7-8H2,1-2H3,(H6,18,19,20,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREYSFUKNSYCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50914461
Record name 1-[4-(4-Amino-2,7-diimino-1,2,3,7-tetrahydropteridin-6-yl)phenoxy]-3-(dimethylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96558-24-6
Record name Dimethylaminohydroxypropoxytriamterene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096558246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(4-Amino-2,7-diimino-1,2,3,7-tetrahydropteridin-6-yl)phenoxy]-3-(dimethylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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